![molecular formula C16H19N3O B3734869 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3734869.png)
4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs). It has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Mechanism of Action
4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a selective agonist for α7 nAChRs, which are widely expressed in the central nervous system. Activation of α7 nAChRs leads to the influx of calcium ions into the cell, which triggers various signaling pathways that are involved in cognitive function, neuroprotection, and inflammation. 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one binds to the orthosteric site of α7 nAChRs and stabilizes the receptor in an open conformation, leading to increased calcium influx and downstream signaling.
Biochemical and Physiological Effects:
4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also exhibits antidepressant-like effects in animal models of depression. Moreover, 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation. 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in lab experiments is its selectivity for α7 nAChRs. This allows for more specific targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is its relatively low potency compared to other α7 nAChR agonists. This may require higher concentrations of the compound to achieve the desired effects, which can increase the risk of non-specific effects.
Future Directions
There are several future directions for the study of 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. One area of research is the development of more potent and selective α7 nAChR agonists. Another area of research is the investigation of the potential therapeutic applications of 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Moreover, the mechanisms underlying the neuroprotective and anti-inflammatory effects of 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one need to be further elucidated. Finally, the safety and efficacy of 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in clinical trials need to be evaluated to determine its potential as a therapeutic agent for neurological disorders.
Conclusion:
In conclusion, 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a selective agonist for α7 nAChRs that has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function, exhibit antidepressant-like effects, and have neuroprotective and anti-inflammatory effects. While there are advantages and limitations to using 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in lab experiments, there are several future directions for the study of this compound that could lead to the development of new therapeutics for neurological disorders.
Scientific Research Applications
4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also exhibits antidepressant-like effects in animal models of depression. Moreover, 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
properties
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10(2)7-11-3-5-12(6-4-11)13-8-15(20)18-16-14(13)9-17-19-16/h3-6,9-10,13H,7-8H2,1-2H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGXNONHQSRFRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2CC(=O)NC3=C2C=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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